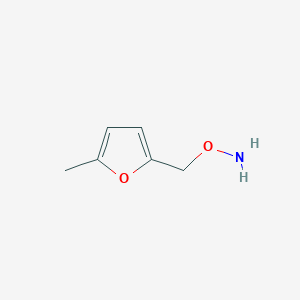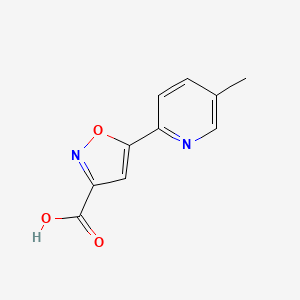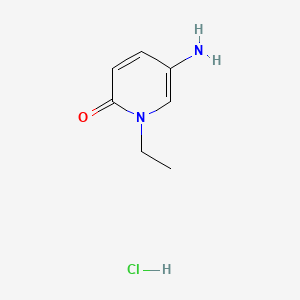
1-Methylpiperidine-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpiperidine-4-carboximidamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in the pharmaceutical industry due to their diverse biological activities . This compound has shown potential in various scientific research applications, particularly in medicinal chemistry.
Preparation Methods
The synthesis of 1-Methylpiperidine-4-carboximidamide can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperidine with cyanamide under specific reaction conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .
Chemical Reactions Analysis
1-Methylpiperidine-4-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown promise as an antiproliferative agent, targeting specific molecular pathways involved in cancer cell growth . In medicine, it is being investigated for its potential use in developing new therapeutic agents for various diseases . Additionally, the compound has applications in the pharmaceutical industry as a precursor for the synthesis of other bioactive molecules .
Mechanism of Action
The mechanism of action of 1-Methylpiperidine-4-carboximidamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival . The compound’s molecular structure allows it to bind to these targets, thereby disrupting their normal function and leading to the inhibition of cancer cell growth . Further research is ongoing to fully elucidate the detailed mechanism of action and identify additional molecular targets .
Comparison with Similar Compounds
1-Methylpiperidine-4-carboximidamide can be compared with other similar compounds, such as piperidine derivatives and carboximidamide analogs . Some of the similar compounds include N-hydroxy-1-methylpiperidine-4-carboximidamide and other piperine-carboximidamide hybrids . These compounds share structural similarities but may differ in their biological activities and mechanisms of action. The uniqueness of this compound lies in its specific molecular interactions and potential therapeutic applications .
Properties
Molecular Formula |
C7H15N3 |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-methylpiperidine-4-carboximidamide |
InChI |
InChI=1S/C7H15N3/c1-10-4-2-6(3-5-10)7(8)9/h6H,2-5H2,1H3,(H3,8,9) |
InChI Key |
DESCDRQLNJNFGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13601554.png)












